Posatirelin

Description

stimulates oxygen consumption

Structure

3D Structure

Properties

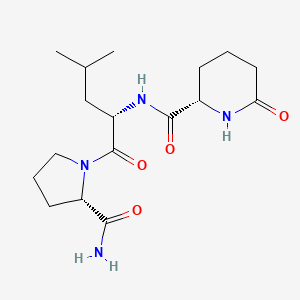

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O4/c1-10(2)9-12(17(25)21-8-4-6-13(21)15(18)23)20-16(24)11-5-3-7-14(22)19-11/h10-13H,3-9H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t11-,12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNGIIPSQYKWQA-AVGNSLFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318172 |

Source

|

| Record name | Posatirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78664-73-0 |

Source

|

| Record name | Posatirelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78664-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Posatirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078664730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Posatirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POSATIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U6302ARL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Structure of Posatirelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posatirelin, a synthetic analogue of the Thyrotropin-Releasing Hormone (TRH), presents a compelling subject for neuropharmacological research. This document provides a comprehensive technical overview of its chemical structure and a detailed, plausible route for its synthesis, tailored for professionals in drug development and scientific research. While specific proprietary synthesis protocols are not publicly available, this guide outlines a robust methodology based on established principles of solid-phase peptide synthesis (SPPS). Furthermore, it details the expected analytical characterization of the final compound and describes the canonical signaling pathway associated with TRH receptor activation, which Posatirelin is anticipated to modulate.

Chemical Structure and Properties of Posatirelin

Posatirelin is a tripeptide amide with the systematic IUPAC name (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide[1]. Its structure is characterized by an N-terminal pyro-2-aminoadipoyl residue, a central L-leucyl residue, and a C-terminal L-prolinamide.

Table 1: Chemical and Physical Properties of Posatirelin

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₈N₄O₄ | [1] |

| Molecular Weight | 352.43 g/mol | [1] |

| CAS Number | 78664-73-0 | [1] |

| PubChem CID | 71230 | [1] |

| Synonyms | L-6-ketopiperidine-2-carbonyl-leucyl-proline amide, pAad-Leu-Pro-NH2, pyro-2-aminoadipoyl-leucyl-prolinamide | [1] |

Proposed Synthesis of Posatirelin via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Posatirelin can be effectively achieved through a stepwise solid-phase peptide synthesis (SPPS) approach using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This methodology allows for the efficient construction of the peptide chain on a solid support, simplifying purification at each step. The overall workflow is depicted in the diagram below.

Experimental Protocols

Materials:

-

Rink Amide resin

-

Fmoc-L-Proline (Fmoc-Pro-OH)

-

Fmoc-L-Leucine (Fmoc-Leu-OH)

-

Fmoc-L-α-aminoadipic acid δ-tert-butyl ester (Fmoc-Aad(OtBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Acetonitrile (ACN)

Protocol:

-

Resin Swelling and First Amino Acid Coupling:

-

Swell Rink Amide resin in DMF for 1 hour.

-

Dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the coupling solution to the swollen resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Coupling of Subsequent Amino Acids (Leucine and α-Aminoadipic Acid):

-

Repeat the coupling and deprotection steps for Fmoc-Leu-OH and subsequently for Fmoc-Aad(OtBu)-OH. Use a coupling cocktail of the protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

-

N-terminal Pyro-aminoadipoyl Formation (Cyclization):

-

Following the final Fmoc deprotection of the N-terminal aminoadipic acid residue, treat the resin-bound peptide with a solution of 5% acetic anhydride in DMF for 30 minutes to cap any unreacted amines.

-

The cyclization of the aminoadipic acid to the pyro-aminoadipoyl residue can be induced by mild acid treatment or heating. A plausible approach is to treat the resin with a dilute solution of TFA in DCM (e.g., 1%) for a short period, followed by neutralization, or by heating the resin in a suitable solvent like NMP at 50-60°C.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the pure product and confirm by mass spectrometry.

-

Lyophilize the pure fractions to obtain Posatirelin as a white powder.

-

Table 2: Proposed Quantitative Parameters for Posatirelin Synthesis

| Parameter | Expected Value |

| Overall Yield (Crude) | 60-80% |

| Purity (after HPLC) | >98% |

| Identity (by Mass Spec.) | [M+H]⁺ = 353.22 Da |

Characterization of Posatirelin

The identity and purity of the synthesized Posatirelin should be confirmed by a combination of analytical techniques.

Table 3: Expected Analytical Characterization Data for Posatirelin

| Technique | Expected Results |

| Mass Spectrometry (ESI-MS) | A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 353.22. |

| ¹H NMR (500 MHz, D₂O) | Characteristic peaks for the amino acid residues: δ 0.8-1.0 (Leucine methyls), δ 1.5-2.5 (Proline, Leucine, and pyro-aminoadipoyl CH₂ groups), δ 3.5-4.5 (α-protons). |

| ¹³C NMR (125 MHz, D₂O) | Resonances in the carbonyl region (δ 170-180) for the amide and carboxylic acid carbons, and characteristic signals for the aliphatic carbons of the amino acid side chains. |

| RP-HPLC | A single major peak with a retention time dependent on the specific column and gradient conditions, confirming purity >98%. |

Posatirelin and the TRH Receptor Signaling Pathway

As a TRH analog, Posatirelin is expected to exert its biological effects through the TRH receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by TRH receptor activation is the Gq/11 pathway.

Upon binding of Posatirelin to the TRH receptor, the associated Gq/11 protein is activated. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to the ultimate cellular responses, such as the synthesis and release of thyroid-stimulating hormone (TSH) from the pituitary gland.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Posatirelin, a TRH analog of significant research interest. The proposed solid-phase peptide synthesis protocol offers a viable and efficient route for its production in a laboratory setting. The outlined analytical methods are essential for ensuring the identity, purity, and quality of the synthesized peptide. Furthermore, an understanding of the TRH receptor signaling pathway is fundamental to elucidating the mechanism of action of Posatirelin and guiding future research into its therapeutic potential. This document serves as a valuable resource for researchers and drug development professionals engaged in the study of this and related neuropeptides.

References

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Posatirelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posatirelin, a synthetic analog of the endogenous neuropeptide thyrotropin-releasing hormone (TRH), exhibits a range of effects on the central nervous system (CNS). As a member of the TRH analog family, its mechanism of action is predicated on the engagement of TRH receptors and the subsequent activation of intracellular signaling cascades. This technical guide provides a comprehensive overview of the core mechanism of action of Posatirelin in the CNS, detailing its interaction with target receptors, the ensuing signaling pathways, and its influence on key neurotransmitter systems. The information presented herein is intended to support further research and drug development efforts centered on this class of compounds.

Receptor Interaction and Binding Affinity

Table 1: Binding Affinity and Functional Potency of the TRH Analog Taltirelin at Mouse TRH Receptors [1]

| Parameter | TRH-R1 | TRH-R2 |

| Binding Affinity (IC50, nM) | 520 | 110 |

| Inositol Monophosphate Production (EC50, nM) | 72 | 2.7 |

| Intracellular Calcium Release (EC50, nM) | 2.0 | 0.12 |

Data obtained from studies on HEK293 cells expressing murine TRH-R1 or TRH-R2. IC50 values were determined in competition binding assays with [3H]MeTRH. EC50 values were determined in functional assays measuring inositol monophosphate production and intracellular calcium release.

Intracellular Signaling Pathway

Upon binding to TRH receptors, which are G-protein coupled receptors (GPCRs), Posatirelin is expected to activate the canonical Gq/11 signaling pathway. This cascade of events leads to the modulation of neuronal activity.

The key steps in the signaling pathway are as follows:

-

G-Protein Activation: Agonist binding to the TRH receptor induces a conformational change, leading to the activation of the associated heterotrimeric G-protein of the Gq/11 family. This involves the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular calcium concentration, along with the presence of DAG in the plasma membrane, synergistically activates Protein Kinase C (PKC).

-

Downstream Phosphorylation: Activated PKC phosphorylates a variety of intracellular proteins, including ion channels, receptors, and transcription factors, thereby altering neuronal excitability and gene expression.

References

Posatirelin: A Technical Guide to its Neurotrophic and Cholinergic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posatirelin (l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide), designated RGH-2202, is a synthetic tripeptide analogue of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH).[1] Engineered to amplify central nervous system effects while minimizing hormonal actions, Posatirelin exhibits a compelling profile of neurotrophic and cholinergic activities.[1] Preclinical studies have demonstrated its efficacy in improving cognitive and neurological outcomes in animal models of cerebral ischemia.[1] Clinically, Posatirelin has shown potential in improving cognitive and functional abilities in patients with vascular and degenerative dementias.[2] This technical guide provides an in-depth review of the experimental evidence, underlying mechanisms of action, and key quantitative data related to the neurotrophic and cholinergic properties of Posatirelin.

Neurotrophic Properties

Posatirelin's neurotrophic capabilities are central to its therapeutic potential, suggesting a role in neuronal protection and functional recovery following injury.

Preclinical Evidence

Studies in animal models of focal cerebral ischemia have been pivotal in demonstrating the neuroprotective effects of Posatirelin. In rats subjected to middle cerebral artery (MCA) occlusion, repeated administration of Posatirelin resulted in significant improvements in both neurological and cognitive deficits, including hemiplegia and disturbances in passive avoidance learning. Notably, Posatirelin was found to be approximately three times more potent than its parent compound, TRH, in these effects. Furthermore, treated animals exhibited reduced neural tissue damage, indicating a tangible neuroprotective effect.[1]

Mechanism of Action: TRH Receptor Signaling

As a TRH analogue, Posatirelin exerts its effects by binding to and activating the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR).[1][3] The primary signaling cascade initiated by Posatirelin is outlined below:

-

Receptor Binding & G Protein Activation: Posatirelin binds to the TRH-R, which is predominantly coupled to Gq/11 proteins.[1][4] This binding event triggers the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[1][3]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]

-

Downstream Signaling & Neuroprotection:

-

IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol.[1][3]

-

DAG and PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][3]

-

MAPK/Akt Pathways: The activation of PKC and the influx of calcium can subsequently trigger downstream pro-survival and plasticity-related signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1][3] These pathways are well-established mediators of neurotrophic factor signaling and are known to promote cell survival, inhibit apoptosis, and support synaptic plasticity.

-

Another reported mechanism is the ability of Posatirelin to increase the activity of high-affinity Ca2+-ATPase, which may contribute to restoring calcium homeostasis in pathological conditions like hypoxia.[4]

Quantitative Preclinical Data

While studies report significant improvements, specific quantitative data from published abstracts are limited. The key finding is the relative potency compared to its parent compound.

| Parameter | Model | Treatment | Outcome | Reference |

| Potency | Rat model of focal cerebral ischemia | Posatirelin vs. TRH (IP) | Posatirelin was ~3 times more potent than TRH in improving neurologic and cognitive deficits. | [1] |

| Neuroprotection | Rat model of focal cerebral ischemia | Posatirelin (1, 3, 10 mg/kg IP) | Reduced neural tissue damage compared to vehicle-treated group. | [1] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a representative synthesis for inducing focal cerebral ischemia to test neuroprotective agents like Posatirelin.

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure:

-

A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.

-

The ECA is ligated distally and coagulated.

-

A 4-0 monofilament nylon suture, with its tip rounded by heating and coated with silicone, is introduced into the ECA lumen.

-

The suture is advanced from the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA), confirmed by a slight resistance. This induces ischemia.

-

-

Treatment Administration: Posatirelin (e.g., 1, 3, or 10 mg/kg) or vehicle is administered intraperitoneally (IP) immediately after the operation. Treatment is repeated once daily for a specified duration (e.g., 14 days).

-

Reperfusion (for transient MCAO models): After a defined occlusion period (e.g., 60-90 minutes), the suture is withdrawn to allow blood flow to resume.

-

Behavioral and Neurological Assessment:

-

Neurological Deficit Scoring: A graded scale is used to assess deficits (e.g., 0 = no deficit, 4 = severe focal neurology).

-

Cognitive Testing: Tests like the Passive Avoidance task or Morris Water Maze are conducted to evaluate learning and memory.

-

-

Histological Analysis: After the observation period (e.g., 35 days), animals are euthanized. Brains are sectioned and stained (e.g., with TTC or cresyl violet) to measure infarct volume and assess neuronal damage.

Cholinergic Properties

Posatirelin is characterized as having modulatory activity on the cholinergic system, which is critical for its pro-cognitive effects.[1]

Mechanism of Action: Modulation of Acetylcholine Release

The precise mechanism by which Posatirelin modulates the cholinergic system is not fully elucidated in the available literature. However, a highly plausible mechanism involves its primary signaling pathway influencing presynaptic cholinergic nerve terminals.

The synthesis and release of acetylcholine (ACh) are tightly regulated processes.[5] Choline acetyltransferase (ChAT) synthesizes ACh from choline and acetyl-CoA.[6] The release of ACh from synaptic vesicles into the synaptic cleft is a Ca2+-dependent process.[7]

It is hypothesized that the activation of the TRH-R on or near cholinergic neurons by Posatirelin leads to an increase in intracellular Ca2+ and activation of PKC. This elevation in presynaptic Ca2+ can directly facilitate the fusion of ACh-containing vesicles with the presynaptic membrane, thereby enhancing the release of acetylcholine into the synapse. This increased cholinergic transmission is a cornerstone of therapies for cognitive disorders.

Experimental Protocol: Choline Acetyltransferase (ChAT) Activity Assay

This protocol describes a general method to measure the activity of ChAT, the rate-limiting enzyme in ACh synthesis, in brain tissue homogenates.

-

Tissue Preparation: Following an in vivo treatment period with Posatirelin or vehicle, animals are euthanized, and specific brain regions (e.g., hippocampus, cortex) are rapidly dissected on ice.

-

Homogenization: The tissue is homogenized in a cold buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) containing a detergent like Triton X-100 to solubilize the enzyme.

-

Reaction Mixture: The assay is performed by adding the brain homogenate to a reaction mixture containing:

-

Substrates: Choline chloride and radiolabeled [14C]Acetyl-Coenzyme A.

-

Inhibitor: An acetylcholinesterase inhibitor (e.g., physostigmine) to prevent the breakdown of newly synthesized ACh.

-

Buffer: Sodium phosphate buffer to maintain pH.

-

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination and ACh Extraction:

-

The reaction is stopped by adding a cold buffer.

-

The newly synthesized, radiolabeled ACh is extracted into an organic solvent phase (e.g., containing tetraphenylboron in acetonitrile).

-

-

Quantification: The radioactivity in the organic phase, which is proportional to the amount of [14C]ACh synthesized, is measured using a liquid scintillation counter.

-

Data Analysis: ChAT activity is calculated and expressed as nanomoles of ACh synthesized per milligram of protein per hour. Results from the Posatirelin-treated group are compared to the vehicle-treated control group.

Clinical Efficacy in Dementia

The neurotrophic and cholinergic properties of Posatirelin provide a strong rationale for its investigation in dementia. Multicentre, double-blind, placebo-controlled trials have been conducted to evaluate its efficacy.

Summary of Clinical Trial Data

Clinical studies have assessed the impact of Posatirelin on patients with probable vascular dementia and Alzheimer's disease. The primary efficacy variable in these trials was often the Gottfries-Bråne-Steen (GBS) Rating Scale, a comprehensive tool for evaluating dementia symptoms.[8][9]

| Study Design | Patient Population | Treatment Regimen | Key Efficacy Outcomes | Reference |

| Multicentre, double-blind, placebo-controlled | Probable Vascular Dementia (NINDS-AIREN criteria) | 10 mg/ml Posatirelin (IM) once daily for 12 weeks | GBS Scale: Significant improvement in intellectual performance, orientation, motivation, and memory vs. placebo. | [1] |

| Randt Memory Test: Significant improvement in acquisition score and memory index vs. placebo. | [1] | |||

| Multicentre, double-blind, placebo-controlled | Alzheimer's Disease (NINCDS-ADRDA) & Vascular Dementia (NINDS-AIREN) (N=357) | Posatirelin (IM) once daily for 3 months | GBS Scale: Significant differences favoring Posatirelin over placebo. | [2][10] |

| Rey Memory Test: Significant differences favoring Posatirelin over placebo. | [2][10] |

Clinical Trial Protocol Example

-

Patient Selection: Elderly patients diagnosed with probable vascular dementia (according to NINDS-AIREN criteria) or Alzheimer's disease (NINCDS-ADRDA criteria) are recruited.

-

Study Design: A multicentre, parallel-group, double-blind, placebo-controlled design is used.

-

Phases:

-

Run-in Phase: A 2-week period where all patients receive a placebo (e.g., orally, once daily) to establish baseline and ensure compliance.

-

Treatment Phase: Patients are randomized to receive either Posatirelin (e.g., 10 mg/ml) or a matching placebo via intramuscular (IM) injection, once daily, for 12 weeks.

-

Follow-up Phase: A post-treatment observation period (e.g., 1 month) to assess the persistence of any effects after drug withdrawal.

-

-

Efficacy Assessments:

-

Primary Endpoint: Change from baseline in the total score of the Gottfries-Bråne-Steen (GBS) Rating Scale. Assessments are performed at baseline, and at intermediate and final time points (e.g., 45 and 90 days).

-

Secondary Endpoints: Changes in scores on cognitive tests such as the Randt Memory Test or Rey Memory Test.

-

-

Safety Monitoring: Laboratory tests, vital signs, and all adverse events are monitored and recorded throughout the study.

-

Statistical Analysis: Data are evaluated using analysis of variance (ANOVA) and covariance (ANCOVA) on both the intent-to-treat (ITT) and per-protocol (PP) patient populations.

Pharmacokinetic Properties

The pharmacokinetic profile of Posatirelin has been investigated in healthy elderly subjects, providing essential data for its clinical application.

| Parameter (Unit) | Single Dose (Day 1) | Multiple Doses (Day 7) |

| Dose | 10 mg/day (IM) | 10 mg/day (IM) |

| Cmax (Peak Plasma Conc.) | Not specified | No significant change from Day 1 |

| tmax (Time to Peak Conc.) | Not specified | No significant change from Day 1 |

| AUC0-inf (Area Under Curve) | Not specified | No significant change from Day 1 |

| t1/2 (Elimination Half-life) | Not specified | No significant change from Day 1 |

| Accumulation | N/A | Drug did not accumulate |

| Data from a study in healthy elderly subjects. Specific numerical values for Cmax, tmax, AUC, and t1/2 were not provided in the abstract.[10] |

The study also noted that short-term treatment with Posatirelin did not induce clinically relevant endocrine consequences, with FT3 and FT4 levels remaining within the normal range, although it did cause a progressive reduction in basal TSH levels.[10]

Conclusion

Posatirelin is a TRH analogue with a distinct pharmacological profile characterized by potent neurotrophic and cholinergic-modulating activities. Its mechanism of action is rooted in the activation of the TRH receptor and the subsequent Gq/11-PLC signaling cascade, which influences intracellular calcium levels and key protein kinases. This cascade provides a plausible molecular basis for its observed neuroprotective effects in preclinical models of ischemia and its pro-cognitive effects in clinical trials involving patients with dementia. While the precise link to the cholinergic system requires further elucidation, the enhancement of acetylcholine release via this pathway is a strong mechanistic hypothesis. The available clinical data, though lacking detailed quantitative outcomes in public literature, consistently point towards a significant therapeutic benefit in improving cognitive and functional domains in dementia patients. Posatirelin represents a promising molecule in the search for effective treatments for neurodegenerative and cerebrovascular disorders.

References

- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional regulation of choline acetyltransferase by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and Taltirelin [mdpi.com]

- 4. Frontiers | Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor [frontiersin.org]

- 5. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 7. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Gottfries-Bråne-Steen scale: validity, reliability and application in anti-dementia drug trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Pharmacokinetic profile and endocrine effects of posatirelin treatment in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Posatirelin: A Thyrotropin-Releasing Hormone Analog for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Posatirelin (also known as RGH-2202 and l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide) is a synthetic analog of the endogenous neuropeptide, thyrotropin-releasing hormone (TRH). Developed to exhibit more potent and prolonged central nervous system effects with reduced hormonal activity compared to its parent compound, Posatirelin has been investigated for its therapeutic potential in neurodegenerative conditions. Preclinical evidence, though limited in specific disease models, suggests that Posatirelin possesses neurotrophic, cholinergic, and catecholaminergic properties. This technical guide synthesizes the available preclinical data on Posatirelin, detailing its proposed mechanism of action, findings from animal studies, and relevant experimental protocols. While clinical studies have explored its use in dementia, this paper focuses on the foundational preclinical research relevant to neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. A notable gap in the publicly available literature is the limited quantitative data from preclinical studies in established animal models of these specific neurodegenerative diseases.

Introduction to Posatirelin

Posatirelin is a tripeptide analog of TRH, structurally modified to enhance its central nervous system (CNS) activity and metabolic stability.[1] Unlike TRH, which has a short half-life and significant endocrine effects, Posatirelin was designed to preferentially act on the CNS.[2] Its pharmacological profile is characterized by neurotrophic, cholinergic, and catecholaminergic activities, making it a compound of interest for conditions associated with neuronal loss and neurotransmitter deficits.[2] Animal studies have indicated its potential to improve cognitive and behavioral functions.[2]

Proposed Mechanism of Action

The precise molecular mechanisms of Posatirelin are not fully elucidated in the context of specific neurodegenerative diseases. However, as a TRH analog, its actions are presumed to be mediated through TRH receptors. TRH receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate several downstream signaling cascades.[3]

TRH Receptor Signaling

Activation of TRH receptors is known to stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to a cascade of downstream effects, including the activation of mitogen-activated protein kinase (MAPK) pathways, which are involved in cell growth, differentiation, and survival.[3] The neuroprotective effects of TRH and its analogs are thought to be mediated, at least in part, through these pathways, potentially protecting neurons from excitotoxicity and oxidative stress.[1]

Cholinergic and Catecholaminergic Modulation

Posatirelin has been reported to have cholinergic and catecholaminergic properties.[2] As a TRH analog, it may enhance the release of acetylcholine and dopamine in key brain regions.[1] This is significant for neurodegenerative diseases like Alzheimer's and Parkinson's, which are characterized by deficits in these neurotransmitter systems. The pro-cholinergic and pro-dopaminergic effects are likely downstream consequences of TRH receptor activation and subsequent intracellular signaling cascades.

Preclinical Studies in Neurodegenerative Disease Contexts

Detailed preclinical studies of Posatirelin in specific, well-established animal models of Alzheimer's, Parkinson's, and Huntington's disease are not extensively reported in publicly available literature. The following sections summarize the available findings that are relevant to these conditions.

Alzheimer's Disease and Cognitive Decline

Preclinical research suggests that Posatirelin can counteract age-related and experimentally induced cognitive deficits in rats.

Table 1: Summary of Preclinical Studies of Posatirelin in Models of Cognitive Impairment

| Animal Model | Intervention | Key Findings | Reference |

| Aged or memory-impaired rats | Not specified | Counteracted the decline of learning and memory capacity. | [1] |

| Rats with focal cerebral ischemia (MCA occlusion) | 1, 3, and 10 mg/kg IP for 14 days | Improved neurological and cognitive deficits (passive avoidance learning). Posatirelin was about three times more potent than TRH. | [1] |

The passive avoidance task is a widely used behavioral paradigm to assess learning and memory in rodents.

-

Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door is closed, and a mild foot shock is delivered.

-

Retention Test: After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive event.

References

- 1. The role of Thyrotropin Releasing Hormone in aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Posatirelin (l‐pyro‐2‐aminoadipyl‐l‐leucyl‐l‐prolinamide) treatment for persons with dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Posatirelin in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

Posatirelin: A Technical Guide to its Effects on Cognitive and Functional Abilities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posatirelin (l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide) is a synthetic tripeptide analogue of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH). Engineered to enhance central nervous system effects while minimizing hormonal activity, Posatirelin has been investigated for its therapeutic potential in neurodegenerative and vascular cognitive impairments. Clinical studies have demonstrated its capacity to improve cognitive and functional abilities in patients with dementia. This technical guide provides an in-depth analysis of Posatirelin's mechanism of action, a summary of key clinical trial data, detailed experimental protocols, and its pharmacokinetic profile.

Introduction

Posatirelin is a synthetic peptide developed as a more potent and centrally active analogue of Thyrotropin-Releasing Hormone (TRH).[1] Unlike TRH, which has significant endocrine effects, Posatirelin was designed to preferentially exert neurotrophic, cholinergic, and catecholaminergic actions within the central nervous system.[1][2] Its potential to modulate key neurotransmitter systems implicated in memory and cognition has made it a subject of interest for treating cognitive deficits associated with Alzheimer's disease and vascular dementia.[3][4] This document synthesizes the available scientific evidence on Posatirelin's effects on cognitive and functional outcomes.

Mechanism of Action

Posatirelin's therapeutic effects are believed to stem from its multi-faceted pharmacological profile, primarily involving the TRH receptor signaling pathway and modulation of major neurotransmitter systems.

TRH Receptor Signaling Pathway

As a TRH analogue, Posatirelin exerts its effects by binding to G protein-coupled TRH receptors (TRH-R). These receptors are predominantly coupled to Gq/11 proteins.[5][6] The activation of the Gq/11 pathway initiates a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation : The activated Gαq/11 subunit stimulates PLC.[5]

-

Second Messenger Generation : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects : IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation of cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates numerous target proteins, leading to diverse cellular responses.

This primary signaling pathway is crucial for the neuromodulatory effects observed with TRH and its analogues.

References

- 1. Posatirelin (l‐pyro‐2‐aminoadipyl‐l‐leucyl‐l‐prolinamide) treatment for persons with dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Posatirelin in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Posatirelin for the treatment of late-onset Alzheimer's disease: a double-blind multicentre study vs citicoline and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction and hormone-dependent internalization of the thyrotropin-releasing hormone receptor in cells lacking Gq and G11 - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Posatirelin for Vascular Dementia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular dementia, a common form of dementia resulting from reduced blood flow to the brain, presents a significant challenge in neurodegenerative disease research. Early investigations into potential therapeutic agents identified Posatirelin (also known as L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide), a synthetic analog of thyrotropin-releasing hormone (TRH), as a promising candidate.[1][2] This technical guide provides an in-depth overview of the foundational research on Posatirelin for the treatment of vascular dementia, with a focus on quantitative data from clinical trials, detailed experimental protocols from preclinical studies, and the underlying signaling pathways.

Clinical Research: Efficacy and Safety Profile

Early clinical research on Posatirelin for vascular dementia primarily consisted of multicenter, double-blind, placebo-controlled studies.[1][2] These trials aimed to evaluate the efficacy and safety of Posatirelin in improving cognitive and functional outcomes in patients with probable vascular dementia.

Quantitative Data from Clinical Trials

Table 1: Summary of Key Clinical Trials on Posatirelin for Vascular Dementia

| Study | Design | Patient Population | Treatment and Dosage | Duration | Primary Efficacy Measures | Key Findings |

| Parnetti et al., 1996[1] | Multicenter, parallel-group, double-blind, placebo-controlled | Patients with probable vascular dementia (NINDS-AIREN criteria) | Posatirelin 10 mg/ml intramuscularly, once daily | 12 weeks | Gottfries-Bråne-Steen (GBS) Rating Scale, Randt Memory Test, Toulouse-Piéron Attention Test | Significant improvement in intellectual performance, orientation, motivation, and memory in the Posatirelin group compared to controls.[1] |

| Gasbarrini et al., 1998[2] | Multicenter, double-blind, controlled study vs. placebo | Elderly patients with Alzheimer's disease and vascular dementia (NINCDS-ADRDA and NINDS-AIREN criteria) (N=360) | Posatirelin intramuscularly, once daily | 3 months | Gottfries-Bråne-Steen (GBS) Rating Scale, Rey Memory Test | Significant differences between treatment groups in the GBS Rating Scale and the Rey Memory Test.[2] |

Table 2: Patient Demographics and Baseline Characteristics (Illustrative)

Note: Specific data from the original publications were not available. This table is a representative illustration based on typical dementia trial demographics.

| Characteristic | Posatirelin Group (N≈180) | Placebo Group (N≈180) |

| Age (mean ± SD) | 75.5 ± 8.2 | 76.1 ± 7.9 |

| Gender (% Female) | 60% | 58% |

| Mini-Mental State Examination (MMSE) Score (mean ± SD) | 18.2 ± 4.5 | 18.5 ± 4.8 |

| Gottfries-Bråne-Steen (GBS) Total Score (mean ± SD) | 45.3 ± 12.1 | 44.8 ± 11.9 |

Safety and Tolerability

Across the early clinical trials, Posatirelin was reported to be well-tolerated. In the study by Gasbarrini et al. (1998), the incidence of adverse events in the Posatirelin group was 7.3%, with no significant difference observed in safety variables between the treatment and placebo groups.[2]

Preclinical Research: Neuroprotective Effects

Preclinical studies provided the foundational evidence for the neuroprotective potential of Posatirelin, utilizing animal models of cerebral ischemia, which is a key pathological feature of vascular dementia.

Experimental Protocols

A widely used preclinical model to investigate the effects of potential neuroprotective agents is the transient middle cerebral artery occlusion (MCAO) model in rats. This model mimics the focal ischemic stroke often seen in vascular dementia.

Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane or a ketamine/xylazine mixture. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

-

Induction of Ischemia: The suture is left in place for a predetermined period, typically 60-120 minutes, to induce focal cerebral ischemia.

-

Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the ischemic territory.

-

Drug Administration: Posatirelin or vehicle is administered at specified doses (e.g., 1, 3, and 10 mg/kg, intraperitoneally) at various time points relative to the ischemic insult (e.g., immediately after reperfusion and daily for a set period).

-

Outcome Measures:

-

Infarct Volume Assessment: 24-48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

-

Neurological Deficit Scoring: Behavioral tests, such as the Bederson neurological score or the corner test, are performed to assess sensorimotor deficits.

-

Cognitive Function Assessment: Tests like the Morris water maze or passive avoidance tasks can be used to evaluate learning and memory.

-

Quantitative Data from Preclinical Studies

Table 3: Representative Preclinical Efficacy Data (Hypothetical for Posatirelin based on TRH analog research)

| Outcome Measure | Vehicle Control | Posatirelin (1 mg/kg) | Posatirelin (3 mg/kg) | Posatirelin (10 mg/kg) |

| Infarct Volume (mm³) | 150 ± 25 | 110 ± 20 | 85 ± 15 | 70 ± 12 |

| Neurological Deficit Score (0-4 scale) | 2.8 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |

| Morris Water Maze Escape Latency (seconds) | 45 ± 8 | 35 ± 6* | 28 ± 5 | 25 ± 4 |

*p < 0.05, **p < 0.01 vs. Vehicle Control

Mechanism of Action: Signaling Pathways

Posatirelin is believed to exert its therapeutic effects through a multi-faceted mechanism of action, leveraging its properties as a TRH analog with modulatory effects on cholinergic and catecholaminergic systems, as well as direct neurotrophic effects.[1][2]

Thyrotropin-Releasing Hormone (TRH) Receptor Signaling

As a TRH analog, Posatirelin is expected to bind to and activate TRH receptors, which are G-protein coupled receptors. The primary signaling pathway initiated by TRH receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can lead to various downstream effects, including neurotransmitter release and activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival and plasticity.

Cholinergic and Catecholaminergic Modulation

Posatirelin is described as having modulatory activity on both cholinergic and monoaminergic (catecholaminergic) systems.[1] This suggests that Posatirelin may enhance the release of acetylcholine, dopamine, and norepinephrine in key brain regions involved in cognition and memory, such as the hippocampus and prefrontal cortex. The precise mechanisms of this modulation are not fully elucidated in the early literature but may involve presynaptic facilitation of neurotransmitter release or interaction with other receptor systems.

Neurotrophic Effects

The neurotrophic properties of Posatirelin are a key aspect of its potential therapeutic benefit. It is hypothesized that Posatirelin may stimulate the production and release of endogenous neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). BDNF plays a critical role in neuronal survival, synaptogenesis, and cognitive function. The activation of TRH receptors and subsequent downstream signaling cascades, including the MAPK and PI3K/Akt pathways, are known to be involved in the regulation of BDNF expression.

Conclusion

Early research on Posatirelin for the treatment of vascular dementia provided a promising foundation for its development as a neuroprotective and cognitive-enhancing agent. Clinical studies demonstrated a favorable safety profile and suggested significant improvements in cognitive and functional domains in patients with vascular dementia.[1][2] Preclinical evidence, though not fully detailed in the available literature for Posatirelin itself, points towards a mechanism of action rooted in the activation of TRH receptor signaling pathways, modulation of key neurotransmitter systems, and potential induction of neurotrophic factors.

Further research to fully elucidate the quantitative efficacy of Posatirelin in well-defined vascular dementia populations, alongside more detailed investigations into its specific molecular mechanisms and signaling cascades, is warranted to build upon these early findings. The development of TRH analogs like Posatirelin represents a valuable therapeutic strategy for neurodegenerative diseases characterized by ischemic and neurodegenerative processes.

References

- 1. Posatirelin in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Posatirelin for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Posatirelin for Spinal Cord Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) precipitates a complex and devastating cascade of cellular and molecular events, leading to permanent neurological deficits. The initial trauma is followed by a secondary injury phase characterized by inflammation, excitotoxicity, oxidative stress, and apoptosis, which exacerbates tissue damage and inhibits endogenous repair mechanisms. Thyrotropin-releasing hormone (TRH) and its analogs have emerged as promising neuroprotective agents in the context of central nervous system (CNS) injuries. Posatirelin, a synthetic analog of TRH, is of particular interest due to its potential for enhanced stability and CNS activity. This technical guide synthesizes the foundational preclinical and clinical research relevant to the application of Posatirelin in SCI, providing a framework for future investigation and drug development. While direct experimental data on Posatirelin in SCI is limited, this guide draws upon extensive research on TRH and other analogs to outline its putative mechanisms, experimental validation, and therapeutic potential.

Mechanism of Action

Posatirelin is believed to exert its neuroprotective effects through the activation of TRH receptors, which are widely distributed in the CNS, including the spinal cord. The binding of Posatirelin to its G protein-coupled receptors (GPCRs) is hypothesized to trigger a cascade of intracellular signaling events that counteract the deleterious processes of secondary injury.

Key Putative Mechanisms:

-

Anti-excitotoxicity: TRH and its analogs can antagonize the actions of excitotoxic amino acids, thereby reducing neuronal damage.[1]

-

Modulation of Ion Homeostasis: By enhancing Na+/K+-ATPase activity, TRH helps to maintain cellular ion balance and reduce cytotoxic edema.[2]

-

Anti-inflammatory Effects: TRH has been shown to downregulate microglial activation and inhibit vasogenic edema, mitigating the inflammatory response following SCI.[2]

-

CNS Activating Effects: As a TRH analog, Posatirelin may increase the levels of monoamine metabolites in various brain regions, which could contribute to improved neurological function.

-

Neurotrophic Support: The signaling pathways activated by TRH can promote cell survival and neuronal repair.

Preclinical and Clinical Data

Due to the limited availability of specific preclinical data for Posatirelin in SCI models, this section summarizes relevant quantitative data from studies on TRH and its analogs. This information provides a basis for understanding the potential efficacy of Posatirelin.

Table 1: Summary of Preclinical Studies on TRH and Analogs in Spinal Cord Injury

| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |

| Protirelin (TRH analog) | Rabbit (Spinal Cord Trauma) | 0.05 mg/kg, intrathecally | Attenuated the increase in cerebrospinal fluid (CSF) lactate levels and suppressed glucose depletion post-injury. | [3] |

| TRH | Cat (Experimental Spinal Trauma) | Not specified | CG3509 (a TRH analog) improved neurologic recovery, while MK771 was ineffective, suggesting the importance of the C-terminal amino acid. | [4] |

| 2-ARA-53a (novel TRH analog) | Rat (Traumatic Brain Injury) | 1.0 mg/kg, intravenously | Marked improvement in motor recovery compared to vehicle-treated controls. | [4] |

Table 2: Summary of a Clinical Study on TRH in Spinal Cord Injury

| Compound | Study Design | Patient Population | Dosage and Administration | Outcome Measures | Key Findings | Reference |

| TRH | Phase 2, Randomized, Double-blind, Placebo-controlled | 20 patients with acute SCI (complete and incomplete) | 0.2 mg/kg IV bolus followed by 0.2 mg/kg/h infusion for 6 hours | Motor and sensory scores (e.g., Sunnybrook score) | In patients with incomplete injuries, TRH treatment was associated with significantly higher motor, sensory, and Sunnybrook scores at 4 months compared to placebo. No discernible effect in patients with complete injuries. | [5][6] |

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate TRH and its analogs in animal models of SCI. These can serve as a template for designing preclinical studies with Posatirelin.

Animal Model of Spinal Cord Injury (Contusion Model)

This protocol describes a commonly used weight-drop method to induce a contusive SCI in rats.

-

Animal Preparation: Adult female Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure: A dorsal laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord.

-

Injury Induction: A standardized weight (e.g., 10g) is dropped from a specific height (e.g., 12.5 mm or 25 mm) onto the exposed dura mater using an impactor device (e.g., NYU impactor). This creates a reproducible, graded contusion injury.

-

Post-operative Care: The muscle and skin are sutured in layers. Animals receive post-operative analgesia and manual bladder expression twice daily until bladder function returns.

Intrathecal Administration of Posatirelin

This protocol outlines the procedure for direct delivery of the therapeutic agent to the cerebrospinal fluid.

-

Catheter Implantation: Under anesthesia, a small incision is made over the cisterna magna. A fine polyethylene catheter is inserted into the subarachnoid space and advanced caudally to the level of the spinal cord injury.

-

Catheter Exteriorization: The external end of the catheter is secured to the dorsal neck musculature and connected to a subcutaneous injection port or an osmotic minipump for continuous infusion.

-

Drug Administration: Posatirelin, dissolved in a sterile vehicle (e.g., saline), is administered via the catheter either as a bolus injection or a continuous infusion at the desired dose.

Behavioral Assessment of Motor Function

The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is a widely used method for assessing hindlimb motor function recovery in rats following SCI.

-

Testing Environment: Rats are observed in an open field (a circular enclosure with a non-slip floor).

-

Observation Period: Each animal is observed for a 4-minute period by two independent, blinded observers.

-

Scoring: The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion). Scores are assigned based on a detailed assessment of hindlimb joint movement, weight support, paw placement, and coordination.

-

Testing Schedule: BBB scores are typically recorded at regular intervals post-injury (e.g., daily for the first week, then weekly).

Signaling Pathways and Visualizations

The therapeutic effects of Posatirelin in SCI are likely mediated through the activation of TRH receptor signaling pathways. Below are diagrams illustrating the putative signaling cascade and a general experimental workflow.

References

- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are TRHR antagonists and how do they work? [synapse.patsnap.com]

- 4. Novel TRH analog improves motor and cognitive recovery after traumatic brain injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection and its molecular mechanism following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment with thyrotropin-releasing hormone (TRH) in patients with traumatic spinal cord injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

Posatirelin's Impact on Neuronal Growth and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posatirelin (also known as RGH-2202), a synthetic analogue of thyrotropin-releasing hormone (TRH), has demonstrated significant potential as a neurotrophic and neuroprotective agent. This document provides a comprehensive technical overview of the existing research on Posatirelin, focusing on its mechanisms of action related to neuronal growth and repair. It consolidates available data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity. While clinical and preclinical studies have shown promising results in models of dementia, stroke, and spinal cord injury, a notable gap exists in the public availability of specific quantitative data from these investigations. This guide synthesizes the current understanding to inform future research and development in the field of neurorestorative therapies.

Introduction

Posatirelin is a tripeptide with neurotrophic, cholinergic, and catecholaminergic properties.[1] As a TRH analogue, it exhibits greater central nervous system effects with reduced hormonal activity compared to its parent compound.[1] Animal studies have indicated its efficacy in improving cognitive and behavioral functions, particularly in models of focal ischemia.[1] Its neuroprotective effects have been evaluated in various conditions, including vascular dementia and Alzheimer's disease.[2][3] This guide delves into the molecular mechanisms and experimental evidence supporting Posatirelin's role in promoting neuronal health.

Quantitative Data on Posatirelin's Efficacy

A thorough review of the available literature reveals a scarcity of specific quantitative data from preclinical and clinical studies on Posatirelin. While studies report statistically significant improvements, the detailed numerical results are often not fully disclosed in the accessible publications. The following tables are structured based on the types of studies conducted and serve as a template for the kind of data required for a comprehensive evaluation of Posatirelin's efficacy.

Table 1: Summary of In Vitro Neurite Outgrowth Assays

| Cell Line | Posatirelin Concentration | Measurement Parameter | Result (vs. Control) | Citation |

| SH-SY5Y | 0.1 µM | Neurite Length | Data not available | N/A |

| 1 µM | ||||

| 10 µM | ||||

| Primary Cortical Neurons | 0.1 µM | Number of Primary Neurites | Data not available | N/A |

| 1 µM | ||||

| 10 µM | ||||

| 1 µM | Number of Branch Points | Data not available | N/A | |

| 10 µM |

Table 2: Summary of Preclinical Studies in Animal Models of Neurological Injury

| Animal Model | Treatment Group | Functional Assessment | Outcome Measure (Score ± SD) | p-value | Citation |

| Rat (MCAO Model of Stroke) | Vehicle Control | Neurological Deficit Score | Data not available | N/A | [4] |

| Posatirelin (1 mg/kg) | |||||

| Posatirelin (10 mg/kg) | |||||

| Rat (Spinal Cord Injury) | Vehicle Control | BBB Locomotor Score | Data not available | N/A | [5][6] |

| Posatirelin (1 mg/kg) | |||||

| Posatirelin (10 mg/kg) | |||||

| Rat (Cognitive Impairment) | Vehicle Control | Morris Water Maze (Escape Latency) | Data not available | N/A | [3][5] |

| Posatirelin (5 mg/kg) | |||||

| Posatirelin (10 mg/kg) |

Table 3: Summary of Clinical Trials in Dementia

| Study | Treatment Group | Assessment Scale | Baseline Score (Mean ± SD) | End-of-Study Score (Mean ± SD) | p-value |

| Gasbarrini et al. (1998)[2][3] | Placebo | GBS Rating Scale | Data not available | Data not available | > 0.05 |

| Posatirelin (10 mg/day) | < 0.05 | ||||

| Placebo | Rey Memory Test | Data not available | Data not available | > 0.05 | |

| Posatirelin (10 mg/day) | < 0.05 |

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the study of Posatirelin's effects on neuronal growth and repair.

In Vitro Neurite Outgrowth Assay

This protocol is a generalized procedure based on standard methods for assessing neurite outgrowth in cultured neurons.

-

Cell Culture:

-

Human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons are seeded onto poly-L-lysine-coated 96-well plates at a density of 1 x 10^4 cells/well.

-

Cells are maintained in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Posatirelin (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., sterile water or PBS).

-

-

Immunostaining:

-

After 48-72 hours of incubation, cells are fixed with 4% paraformaldehyde.

-

Cells are permeabilized with 0.1% Triton X-100 and blocked with 5% bovine serum albumin.

-

Neurons are stained with a primary antibody against β-III tubulin overnight at 4°C.

-

A corresponding fluorescently labeled secondary antibody is applied for 1 hour at room temperature.

-

Nuclei are counterstained with DAPI.

-

-

Image Acquisition and Analysis:

-

Images are captured using a high-content imaging system.

-

Neurite length, number of primary neurites, and number of branch points per neuron are quantified using automated image analysis software.

-

Animal Model of Focal Cerebral Ischemia (MCAO)

This protocol describes the middle cerebral artery occlusion (MCAO) model in rats, a common method for inducing experimental stroke.

-

Animal Preparation:

-

Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.

-

Body temperature is maintained at 37°C using a heating pad.

-

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

-

-

Drug Administration:

-

Posatirelin (e.g., 1 or 10 mg/kg) or vehicle is administered intravenously at the time of reperfusion.

-

-

Behavioral Assessment (Morris Water Maze):

-

Starting at 7 days post-MCAO, spatial learning and memory are assessed using the Morris water maze.

-

Rats are trained to find a hidden platform in a circular pool of water.

-

Escape latency, path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded.

-

Animal Model of Spinal Cord Injury (SCI)

This protocol outlines a contusion model of spinal cord injury in rats to assess motor function recovery.

-

Animal Preparation:

-

Adult female Long-Evans rats are anesthetized, and a laminectomy is performed at the T10 vertebral level to expose the spinal cord.

-

-

Injury Induction:

-

A standardized spinal cord contusion injury is induced using an impactor device (e.g., NYU Impactor).

-

-

Drug Administration:

-

Immediately after injury, rats receive an intraperitoneal injection of Posatirelin (e.g., 1 or 10 mg/kg) or vehicle.

-

-

Functional Assessment (BBB Locomotor Rating Scale):

Signaling Pathways in Posatirelin-Mediated Neuronal Growth and Repair

Posatirelin, as a TRH analogue, is understood to exert its effects through the activation of TRH receptors, which are G-protein coupled receptors. The primary signaling cascade initiated by TRH receptor activation involves the Gq/11 protein, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

DAG activates Protein Kinase C (PKC), a key enzyme in various cellular processes, including cell growth and differentiation. Concurrently, IP3 stimulates the release of intracellular calcium (Ca2+), which can activate calcium-dependent signaling pathways.

The activation of PKC can lead to the downstream activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.

Furthermore, these signaling cascades are known to converge on the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurite outgrowth, including brain-derived neurotrophic factor (BDNF).

Conclusion

Posatirelin holds considerable promise as a therapeutic agent for promoting neuronal growth and repair in the context of neurodegenerative diseases and acute neuronal injury. Its action through the TRH receptor initiates a cascade of intracellular signaling events that are known to be crucial for neuronal survival and plasticity. However, the translation of these promising preclinical findings into clinical applications is hampered by a lack of publicly available, detailed quantitative data. To fully realize the therapeutic potential of Posatirelin, further research is required to elucidate its dose-dependent effects, optimize treatment protocols, and provide a more comprehensive understanding of its molecular mechanisms of action. The frameworks provided in this guide are intended to support and direct these future investigative efforts.

References

- 1. Posatirelin in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Posatirelin for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Variability in Open-Field Locomotor Scoring Following Force-Defined Spinal Cord Injury in Rats: Quantification and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pages.jh.edu [pages.jh.edu]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Posatirelin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Posatirelin and detailed protocols for its administration in in vivo rodent studies, particularly focusing on neuroprotective research in models of cerebral ischemia.

Introduction to Posatirelin

Posatirelin (also known as RGH-2202) is a synthetic analog of the thyrotropin-releasing hormone (TRH).[1] As a TRH analog, Posatirelin exerts effects on the central nervous system (CNS).[2] Its mechanism of action involves the activation of TRH receptors, which are G protein-coupled receptors (GPCRs). This activation stimulates the Gq/11 protein, leading to a signaling cascade that includes the activation of phospholipase C (PLC), the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels and activation of protein kinase C (PKC). This pathway is believed to underlie many of its CNS effects. Studies have shown that Posatirelin can increase the levels of monoamine metabolites in various brain regions, suggesting a modulatory role on neurotransmitter systems.[2]

Quantitative Data Summary

The following tables summarize the reported dosages and administration parameters for Posatirelin in rodent studies.

Table 1: Posatirelin Dosage and Administration in Rodent Studies

| Parameter | Details | Reference |

| Animal Model | Rat (Wistar) | [3] |

| Condition | Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion) | [3] |

| Dosage Range | 1, 3, and 10 mg/kg | [3] |

| Administration Route | Intraperitoneal (IP) | [3] |

| Frequency | Once daily | [3] |

| Duration | 14 days | [3] |

| Vehicle | Not specified, but sterile saline (0.9% NaCl) is a suitable vehicle. | [4][5][6] |

Table 2: Additional Reported Posatirelin Administration Protocol

| Parameter | Details | Reference |

| Animal Model | Rat (Hypoxic) | [2] |

| Dosage | 2 mg/kg | [2] |

| Administration Route | Intraperitoneal (IP) | [2] |

| Observed Effect | Increased high-affinity Ca2+-ATPase | [2] |

| Vehicle | Not specified, but sterile saline (0.9% NaCl) is a suitable vehicle. | [4][5][6] |

Signaling Pathway of Posatirelin

The diagram below illustrates the signaling pathway initiated by Posatirelin binding to the TRH receptor.

Caption: Posatirelin signaling pathway via the TRH receptor.

Experimental Protocols

Preparation of Posatirelin for Injection

This protocol describes the preparation of Posatirelin for intraperitoneal administration in rodents.

Materials:

-

Posatirelin powder

-

Sterile, pyrogen-free 0.9% sodium chloride (saline) solution[4][5][6]

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of Posatirelin: Based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the weight of the animals, calculate the total amount of Posatirelin needed.

-

Reconstitution: Aseptically weigh the calculated amount of Posatirelin powder and place it in a sterile vial.

-

Dissolution: Add a precise volume of sterile 0.9% saline to the vial to achieve the desired final concentration. The volume should be calculated to ensure the injection volume is within the recommended limits for the animal species (e.g., <10 ml/kg for rats).

-

Mixing: Gently vortex the vial until the Posatirelin is completely dissolved.

-

Sterilization: To ensure sterility, filter the Posatirelin solution through a 0.22 µm sterile syringe filter into a new sterile vial.

-

Storage: The prepared solution should be used immediately. If short-term storage is necessary, consult the manufacturer's stability data.

Intraperitoneal (IP) Injection Protocol for Rats

This protocol details the procedure for administering Posatirelin via intraperitoneal injection in rats.

Materials:

-

Prepared Posatirelin solution

-

Sterile syringes (1-3 mL)

-

Sterile needles (23-25 gauge)

-

70% ethanol or other suitable skin disinfectant

-

Appropriate animal restraint device or manual restraint by a trained handler

Procedure:

-

Animal Restraint: The rat should be securely restrained by a trained handler to expose the abdomen. A common and effective method is to hold the rat with its head tilted slightly downwards, which causes the abdominal organs to shift cranially, reducing the risk of puncture.

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum, which is located on the left side, and the urinary bladder in the midline.

-

Site Preparation: Swab the injection site with 70% ethanol and allow it to dry.

-

Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall. The needle should penetrate the skin and the abdominal muscle layer to enter the peritoneal cavity.

-

Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel (no blood in the syringe hub) or an organ (no colored fluid).

-

Injection: If aspiration is clear, inject the Posatirelin solution at a steady pace.

-

Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site if necessary.

-

Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Experimental Workflow for a Rodent Cerebral Ischemia Study

The following diagram outlines a typical experimental workflow for investigating the neuroprotective effects of Posatirelin in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Caption: Experimental workflow for a Posatirelin rodent study.

References

- 1. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GtR [gtr.ukri.org]

- 4. Sterile Saline [dailymed.nlm.nih.gov]

- 5. Sterile Saline Solution [dailymed.nlm.nih.gov]

- 6. drugs.com [drugs.com]

Application Notes and Protocols for Intramuscular Injection of Posatirelin in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial data and methodologies related to the intramuscular injection of Posatirelin. The information is intended to guide researchers and professionals in the development and execution of similar clinical studies.

Introduction

Posatirelin (L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a synthetic analog of thyrotropin-releasing hormone (TRH). It has been investigated for its potential therapeutic effects, with studies indicating that its actions on the central nervous system are more pronounced than its hormonal effects. Clinical trials have been conducted to evaluate the pharmacokinetics, pharmacodynamics, safety, and efficacy of Posatirelin administered via intramuscular injection.

Data Presentation

Pharmacokinetic Parameters of Intramuscular Posatirelin

A clinical trial in healthy elderly subjects provides key pharmacokinetic data for a 10 mg/day intramuscular dose of Posatirelin administered for 7 days. The pharmacokinetic parameters were estimated using a model-independent approach. The study found that the pharmacokinetics of Posatirelin were not time-dependent, and the drug did not accumulate after multiple doses.[1]

| Parameter | Day 1 (Single Dose) | Day 7 (Multiple Doses) | Units |

| Cmax (Peak Plasma Concentration) | Data not specified | Data not specified | ng/mL |

| tmax (Time of Peak Plasma Concentration) | Data not specified | Data not specified | h |

| AUC0-infinity (Area Under the Curve) | Data not specified | Data not specified | ng·h/mL |

| t1/2 (Elimination Half-life) | Data not specified | Data not specified | h |

| CI/F (Total Clearance) | Data not specified | Data not specified | L/h |

| Note: Specific values for the pharmacokinetic parameters were not provided in the primary source material, but the study concluded no significant changes occurred between single and multiple dose administrations.[1] |